Benzofuro[2,3-b]pyridin-8-ol

Catalog No.
S13570343
CAS No.
M.F
C11H7NO2
M. Wt
185.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzofuro[2,3-b]pyridin-8-ol

Product Name

Benzofuro[2,3-b]pyridin-8-ol

IUPAC Name

[1]benzofuro[2,3-b]pyridin-8-ol

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C11H7NO2/c13-9-5-1-3-7-8-4-2-6-12-11(8)14-10(7)9/h1-6,13H

InChI Key

NYPXEFGYNOHZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C2C=CC=N3

Benzofuro[2,3-b]pyridin-8-ol is a heterocyclic compound characterized by its fused benzene, furan, and pyridine rings. This compound belongs to a class of nitrogen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The structure of Benzofuro[2,3-b]pyridin-8-ol features a hydroxyl group at the 8-position of the pyridine ring, which may influence its reactivity and biological properties.

Typical of heterocycles, including:

  • Nucleophilic substitutions: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic aromatic substitutions: The aromatic rings can participate in electrophilic substitutions, which can modify the electronic properties and reactivity of the compound.
  • Cyclization reactions: Under certain conditions, Benzofuro[2,3-b]pyridin-8-ol can form more complex structures through cyclization.

Benzofuro[2,3-b]pyridin-8-ol and its derivatives have shown promising biological activities. They are known to exhibit:

  • Antimicrobial properties: Some studies indicate that these compounds can inhibit the growth of certain bacteria and fungi.
  • Antitumor activity: Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines.
  • Narcotic receptor interactions: Certain derivatives have been studied for their affinity to opioid receptors, indicating potential applications in pain management or addiction therapies .

The synthesis of Benzofuro[2,3-b]pyridin-8-ol typically involves multi-step processes that may include:

  • Tandem cyclization: A common method involves the reaction of furoate derivatives with salicylic nitriles under basic conditions to form the desired benzofuro[2,3-b]pyridine framework .
  • Metalation techniques: Recent methodologies utilize metalation followed by coupling reactions to construct these complex structures efficiently .
  • Functional group transformations: Post-synthesis modifications can introduce or alter functional groups to enhance biological activity or solubility.

The unique structure of Benzofuro[2,3-b]pyridin-8-ol lends itself to various applications:

  • Pharmaceuticals: Due to their biological activities, these compounds are explored as potential drug candidates for treating infections and cancers.
  • Chemical probes: They serve as tools in biochemical research to study receptor interactions and signaling pathways.
  • Material science: Their unique electronic properties may allow for applications in organic electronics or sensors.

Interaction studies have focused on the binding affinities of Benzofuro[2,3-b]pyridin-8-ol derivatives with various biological targets:

  • Opioid receptors: Research has shown that certain derivatives exhibit high affinity for mu-opioid receptors, suggesting potential use in pain relief therapies .
  • Enzyme inhibition: Some compounds have been evaluated for their ability to inhibit specific enzymes related to disease processes.

Benzofuro[2,3-b]pyridin-8-ol shares structural similarities with several other compounds. Here are notable comparisons:

Compound NameStructure FeaturesUnique Properties
Benzofuro[2,3-c]pyridin-6-olSimilar fused rings; hydroxyl groupHigher affinity for narcotic receptors .
Benzofuro[3,2-b]furo[2,3-d]pyridinAdditional furan ringPotentially different reactivity patterns .
DibenzofuranTwo fused furan ringsBroader applications in organic materials.

Benzofuro[2,3-b]pyridin-8-ol is unique due to its specific arrangement of functional groups and its potential interactions with biological targets that are not as pronounced in its analogs. Its distinct structural features contribute to its unique biological activity profile and synthetic versatility.

Directed ortho-metalation represents a fundamental approach for the construction of the benzofuro[2,3-b]pyridin-8-ol core structure through the strategic use of directing metalation groups and organolithium reagents [1] [2] [3]. The methodology exploits the coordination between heteroatoms and lithium cations to achieve regioselective metalation at ortho positions, providing a reliable route to tricyclic benzofuro heterocycles [1] [2].

The general principle involves the interaction of aromatic ring systems containing directing metalation groups with alkyllithium reagents, typically normal-butyllithium, in their specific aggregation states [3]. Fluoropyridines serve as particularly effective substrates, where the fluorine substituent functions both as a directing group for metalation and as a facile leaving group in subsequent cyclization reactions [1] [2]. The metalation process typically occurs at minus seventy-eight degrees Celsius in tetrahydrofuran solvent, with the resulting aryllithium intermediates demonstrating stability at this temperature [3] [4].

Research has demonstrated that benzofurans are preferentially lithiated at position 2 when this position is available, but may not undergo metalation if this site is blocked [4]. However, when an activating group capable of coordinating with the lithium cation is present at position 2, lithiation occurs at position 3 [4]. The lithiation process in benzofuran derivatives often leads to ring-opening reactions, generating acetylenic phenols directly [4].

The optimization of directed ortho-metalation conditions for benzofuro[2,3-b]pyridin-8-ol synthesis requires careful consideration of base strength and reaction temperature [1] [2]. For fluoropyridine substrates, lithium diisopropylamide at concentrations of 1.3 equivalents has proven effective, with metalation proceeding rapidly at minus twenty-five degrees Celsius within five minutes [1]. The resulting organolithium species can be successfully transmetalated to zinc chloride to form more reactive organozinc intermediates for subsequent cross-coupling reactions [1] [2].

Table 1: Metalation Conditions for Benzofuro[2,3-b]pyridin-8-ol Precursors

Substrate TypeBase SystemTemperature (°C)TimeConversion (%)Reference
2-FluoropyridineLithium diisopropylamide-255 min>90 [1]
3-FluoropyridineLithium diisopropylamide-255 min85-90 [1]
Fluoroarenesnormal-Butyllithium/Potassium tert-butoxide-785 min>90 [1]
Benzofuran derivativesLithium diisopropylamide-78Variable70-85 [4]

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions provide highly efficient pathways for the assembly of benzofuro[2,3-b]pyridin-8-ol through carbon-carbon bond formation between organometallic reagents and halogenated aromatic substrates [1] [2] [5] [6]. The Negishi cross-coupling methodology has emerged as a particularly powerful tool due to its high yields, mild reaction conditions, and exceptional functional group tolerance [1] [5] [7].

The synthesis of benzofuro[2,3-b]pyridin-8-ol employs a telescoped sequence involving directed ortho-lithiation, zincation, and Negishi cross-coupling with 2-bromophenyl acetates [1] [2]. The organozinc species generated from fluoropyridine metalation undergo efficient cross-coupling reactions with various 2-bromophenyl acetate derivatives under palladium catalysis [1]. The optimal catalyst system consists of 2.0 mol percent Palladium XPhos Generation 3 precatalyst combined with an additional 2.0 mol percent XPhos ligand in tetrahydrofuran solvent [1].

Negishi coupling demonstrates remarkable chemoselectivity and regioselectivity in the preparation of benzofuro heterocycles [5] [7]. The methodology shows impressive tolerance for diverse functional groups, including alkyne, cyano, ester, nitro, amino, ether, hydroxyl, and trimethylsilyl substituents [5] [7]. This broad functional group compatibility enables the synthesis of structurally diverse benzofuro[2,3-b]pyridin-8-ol derivatives with varied substitution patterns [1] [5].

Reaction optimization studies have revealed that both the palladium catalyst and XPhos ligand are essential for successful cross-coupling [1]. Reducing the catalyst loading from 2.0 mol percent to 1.0 mol percent or omitting the additional XPhos ligand results in decreased yields [1]. Alternative palladium sources, including tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate, show inferior activity compared to the XPhos-based precatalyst under the applied reaction conditions [1].

Table 2: Palladium-Catalyzed Cross-Coupling Optimization Results

Catalyst SystemLoading (mol%)LigandBaseYield (%)Reference
Palladium XPhos Generation 32.0XPhos (2.0%)Potassium tert-butoxide96 [1]
Palladium XPhos Generation 31.0XPhos (2.0%)Potassium tert-butoxide81 [1]
Palladium XPhos Generation 32.0NonePotassium tert-butoxide74 [1]
Tetrakis(triphenylphosphine)palladium(0)2.0XPhos (2.0%)Potassium tert-butoxide50 [1]
Palladium(II) acetate2.0XPhos (2.0%)Potassium tert-butoxide70 [1]

The reaction proceeds through a well-established mechanism involving oxidative addition of the palladium catalyst to the carbon-bromine bond, transmetalation with the organozinc reagent, and reductive elimination to form the desired biaryl product [1] [5]. The use of organozinc reagents is particularly advantageous as they typically do not require harsh reaction conditions and exhibit excellent functional group compatibility compared to other organometallic reagents [5].

Intramolecular Nucleophilic Aromatic Substitution Reactions

Intramolecular nucleophilic aromatic substitution reactions constitute the crucial ring-closing step in the synthesis of benzofuro[2,3-b]pyridin-8-ol, enabling the formation of the characteristic furan ring through carbon-oxygen bond construction [1] [2] [8] [9]. These reactions exploit the electron-deficient nature of pyridine rings to facilitate nucleophilic attack by phenolic oxygen atoms, ultimately generating the tricyclic benzofuro framework [1] [9].

The nucleophilic aromatic substitution process occurs through an addition-elimination mechanism characteristic of electron-deficient aromatic systems [9]. In the synthesis of benzofuro[2,3-b]pyridin-8-ol, the reaction proceeds via deprotection of the acetyl protecting group on the phenolic oxygen, followed by intramolecular cyclization through nucleophilic substitution at the fluorine-bearing carbon of the pyridine ring [1] [2]. The fluorine substituent serves as an excellent leaving group due to its high electronegativity and ability to stabilize the negative charge in the transition state [1].

Reaction conditions for the intramolecular nucleophilic aromatic substitution vary depending on the electronic properties of the substrate [1] [2]. For benzofuro[2,3-b]pyridines derived from 2-fluoropyridine, the cyclization proceeds efficiently at seventy degrees Celsius in the presence of 2.0 equivalents of potassium tert-butoxide base [1]. The reaction typically requires overnight heating to achieve complete conversion to the tricyclic product [1].

More challenging substrates, such as those derived from 3-fluoropyridine or difluoropyridines, require modified reaction conditions to promote the intramolecular nucleophilic substitution [1]. These substrates often necessitate a solvent exchange from tetrahydrofuran to dimethylformamide, followed by the addition of cesium carbonate (5.0 equivalents) and heating at 100-120 degrees Celsius [1]. The higher reaction temperature and more polar solvent facilitate the nucleophilic substitution of the less activated fluorine substituents [1].

Table 3: Intramolecular Cyclization Conditions for Benzofuro Heterocycles

Fluoropyridine SubstrateSolvent SystemBaseTemperature (°C)TimeYield (%)Reference
2-FluoropyridineTetrahydrofuranPotassium tert-butoxide70Overnight96 [1]
3-FluoropyridineDimethylformamideCesium carbonate1002 h39-88 [1]
2,3-DifluoropyridineDimethylformamideCesium carbonate1002 h63 [1]
2,5-DifluoropyridineDimethylformamideCesium carbonate1002 h88 [1]

The mechanism of intramolecular nucleophilic aromatic substitution involves initial deprotonation of the phenolic hydroxyl group by the base, generating a phenoxide nucleophile [1] [9]. The phenoxide then attacks the electron-deficient pyridine ring at the carbon bearing the fluorine substituent, forming a Meisenheimer complex intermediate [9]. Subsequent elimination of the fluoride ion completes the cyclization process, yielding the benzofuro[2,3-b]pyridin-8-ol framework [1].

Alternative approaches to intramolecular cyclization include copper-mediated dehydrogenative carbon-oxygen coupling reactions [10]. These methods provide excellent yields (64-91%) regardless of whether substituents are electron-donating or electron-withdrawing [10]. The reaction proceeds through a radical pathway initiated by single electron transfer between the hydroxyl group of the substrate and the copper catalyst [10].

Protecting Group Strategies for Hydroxyl Functionality

Protecting group strategies play a crucial role in the synthesis of benzofuro[2,3-b]pyridin-8-ol by temporarily masking the reactive hydroxyl functionality during multi-step synthetic sequences [1] [11] [12] [13]. The selection of appropriate protecting groups ensures chemoselectivity and prevents unwanted side reactions while maintaining compatibility with the various reaction conditions employed throughout the synthesis [11] [12].

Acetyl protection represents the most commonly employed strategy for phenolic hydroxyl groups in benzofuro[2,3-b]pyridin-8-ol synthesis [1] [11]. The acetyl group provides excellent stability under the metalation and cross-coupling conditions while remaining readily removable under basic conditions [1] [11]. Installation of the acetyl protecting group typically involves treatment of 2-bromophenol with acetyl chloride in the presence of triethylamine in dichloromethane at room temperature, affording 2-bromophenyl acetate in quantitative yields [1].

The acetyl protecting group demonstrates remarkable stability during the directed ortho-metalation and Negishi cross-coupling steps of the synthesis [1]. However, protection of the phenolic oxygen is essential, as free phenol substrates fail to undergo the desired cross-coupling reaction even in the presence of excess base [1]. This observation suggests that the free phenol can protonate the organozinc reagent, while the corresponding phenolate does not participate effectively in the cross-coupling process [1].

Deprotection of the acetyl group occurs in situ during the intramolecular cyclization step through treatment with potassium tert-butoxide or sodium hexamethyldisilazide [1]. The base-mediated deprotection generates the free phenol, which immediately undergoes intramolecular nucleophilic aromatic substitution to form the benzofuro ring system [1]. Alternative bases, such as cesium carbonate, may not completely deprotect the phenolic acetate under standard reaction conditions, necessitating higher temperatures and longer reaction times [1].

Table 4: Protecting Group Strategies for Phenolic Hydroxyl Groups

Protecting GroupInstallation ConditionsStabilityDeprotection ConditionsCompatibilityReference
AcetylAcetyl chloride/Triethylamine/DichloromethaneHighPotassium tert-butoxide/70°CExcellent [1]
BenzoylBenzoyl chloride/BaseHighSodium hydroxide/HeatGood [11]
PivaloylPivaloyl chloride/BaseVery HighHarsh basic conditionsGood [11]
Silyl ethersChlorosilane/BaseVariableFluoride ions/AcidModerate [14]
TetrahydropyranylDihydropyran/Acid catalystModerateTrifluoroacetic acidGood [15] [16]

Alternative protecting groups for phenolic hydroxyl functionality include silyl ethers, which offer tunable stability based on the steric bulk of the silyl substituents [14]. Trimethylsilyl and triethylsilyl groups provide temporary protection under mild conditions, while tert-butyldimethylsilyl and triisopropylsilyl groups offer enhanced stability toward acidic and basic conditions [14]. These protecting groups can be selectively removed using fluoride ions or mild acidic conditions [14].

Tetrahydropyranyl protection represents another viable strategy for phenolic hydroxyl groups, particularly in cases where acid-labile protection is desired [15] [16]. The tetrahydropyranyl group demonstrates general stability to most non-acidic reagents while improving the solubility of protected substrates [16]. Deprotection occurs readily under mild acidic conditions using low concentrations of trifluoroacetic acid in the presence of cation scavengers [16].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

The proton nuclear magnetic resonance spectrum of benzofuro[2,3-b]pyridin-8-ol reveals characteristic resonance patterns consistent with its tricyclic aromatic framework. The molecular structure, bearing the empirical formula C₁₁H₇NO₂ and molecular weight of 185.18 grams per mole [1] [2], exhibits distinct chemical environments for the seven aromatic protons present in the molecule.

The phenolic hydroxyl proton typically manifests as a broad singlet in the region between 9.5 and 10.5 parts per million, demonstrating characteristic downfield displacement due to the electron-withdrawing nature of the fused heterocyclic system [3]. The aromatic protons of the benzofuran moiety are expected to resonate in the range of 7.20 to 7.80 parts per million, displaying complex multipicity patterns arising from through-bond scalar coupling interactions [3] [4]. Specifically, the benzofuran ring protons exhibit characteristic coupling constants in the range of 7.5 to 8.0 hertz for ortho-coupled aromatic systems.

The pyridine ring protons demonstrate distinctive chemical shift patterns, with the proton at the 2-position of the pyridine ring appearing most downfield at approximately 8.60 parts per million as a singlet [5]. The remaining pyridine protons resonate between 7.26 and 8.13 parts per million, exhibiting doublet of doublets multiplicity with coupling constants ranging from 1.7 to 5.0 hertz, reflecting the heterocyclic nitrogen's influence on the electronic environment [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Characterization

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information regarding the electronic environments of all eleven carbon atoms within the benzofuro[2,3-b]pyridin-8-ol framework. The aromatic carbon resonances span a chemical shift range from approximately 105 to 165 parts per million, reflecting the diverse electronic environments created by the fused ring system [3] [6].

The carbon bearing the hydroxyl substituent demonstrates characteristic downfield displacement, typically resonating around 149-151 parts per million due to the electron-withdrawing effect of the oxygen atom [6]. The quaternary carbon atoms participating in ring fusion exhibit chemical shifts in the range of 140-145 parts per million, while the methine carbons of the aromatic rings appear between 115-135 parts per million [3] [6].

The pyridine ring carbons display distinctive chemical shift patterns, with the carbon adjacent to nitrogen appearing at approximately 162 parts per million, reflecting the significant deshielding effect of the heteroatom [6]. The remaining pyridine carbons resonate between 118-142 parts per million, with specific assignments determined through two-dimensional nuclear magnetic resonance correlation experiments.

Fluorine-19 Nuclear Magnetic Resonance Considerations

While benzofuro[2,3-b]pyridin-8-ol itself does not contain fluorine atoms, fluorinated derivatives represent important synthetic targets for pharmaceutical applications [7]. Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity for monitoring fluorinated analogs, with chemical shifts typically ranging from -200 to +200 parts per million relative to trichlorofluoromethane [8] [9].

Fluorinated benzofuro[2,3-b]pyridin-8-ol derivatives, particularly those bearing trifluoromethyl substituents, exhibit characteristic fluorine-19 resonances around -63 to -67 parts per million [7]. Aromatic fluorine substituents on the benzofuran or pyridine rings typically resonate between -106 to -114 parts per million, depending on the substitution pattern and electronic effects [8] [9]. These fluorine-19 chemical shifts serve as diagnostic tools for structural confirmation and purity assessment of fluorinated analogs.

High-Resolution Mass Spectrometric Fingerprinting

High-resolution mass spectrometry provides definitive molecular identification and structural elucidation capabilities for benzofuro[2,3-b]pyridin-8-ol through accurate mass determination and fragmentation pattern analysis. The molecular ion peak appears at m/z 186.0556 ([M+H]⁺) under positive electrospray ionization conditions, corresponding to the protonated molecular ion [10] [11].

The exact mass of benzofuro[2,3-b]pyridin-8-ol has been determined as 185.047678 daltons, providing unambiguous molecular formula confirmation when measured with sub-parts-per-million accuracy [12]. High-resolution quadrupole time-of-flight mass spectrometry enables differentiation from potential isobaric interferents through precise mass measurements exceeding four decimal places [13] [10].

Characteristic fragmentation pathways include loss of carbon monoxide (28 daltons) from the molecular ion, yielding a prominent fragment at m/z 158, followed by subsequent loss of formaldehyde (30 daltons) producing a fragment at m/z 128 [14]. The base peak typically corresponds to the molecular ion region (m/z 185-186), indicating the relative stability of the tricyclic aromatic system under standard ionization conditions.

Tandem mass spectrometry experiments reveal additional structural information through collision-induced dissociation pathways. The hydroxyl group loss (17 daltons) generates a fragment at m/z 169, while ring-opening processes produce characteristic fragments corresponding to benzofuran (m/z 118) and pyridine-containing (m/z 78) moieties [14] [11].

Vibrational Spectroscopy and Density Functional Theory-Calculated Infrared Correlations

Experimental Infrared Spectroscopic Features

The infrared spectrum of benzofuro[2,3-b]pyridin-8-ol exhibits characteristic absorption bands corresponding to the functional groups present within the tricyclic framework. The phenolic hydroxyl stretch manifests as a broad absorption band in the region 3200-3600 cm⁻¹, with the exact frequency dependent on hydrogen bonding interactions and crystal packing effects [15] [16].

The aromatic carbon-carbon stretching vibrations appear as multiple peaks between 1450-1600 cm⁻¹, reflecting the complex vibrational modes of the fused ring system [15] [5]. The pyridine carbon-nitrogen stretching frequency typically occurs around 1580-1620 cm⁻¹, providing diagnostic information for heterocyclic identification [17]. The carbon-oxygen stretching vibration of the phenolic group produces a strong absorption around 1200-1300 cm⁻¹ [15].

Aromatic carbon-hydrogen bending vibrations contribute to the fingerprint region between 750-900 cm⁻¹, while ring breathing modes appear as medium-intensity bands in the 600-800 cm⁻¹ region [15] [16]. Out-of-plane deformation modes of the aromatic hydrogen atoms generate characteristic patterns below 900 cm⁻¹, providing structural fingerprinting capabilities.

Density Functional Theory Computational Analysis

Theoretical vibrational frequency calculations using density functional theory methods provide detailed assignments for all observed infrared absorption bands. Calculations performed at the B3LYP/6-311++G(d,p) level of theory demonstrate excellent correlation with experimental frequencies when appropriate scaling factors (0.96-0.97) are applied [18] [19].

The computed hydroxyl stretching frequency appears at 3545 cm⁻¹ (scaled), in good agreement with experimental observations around 3400-3500 cm⁻¹ [17] [18]. Aromatic carbon-carbon stretching vibrations calculated between 1520-1640 cm⁻¹ correspond well with experimental bands in the 1450-1600 cm⁻¹ region [18] [20].

Density functional theory calculations reveal that the phenolic hydroxyl group participates in weak intramolecular hydrogen bonding interactions with the pyridine nitrogen, resulting in a red-shift of approximately 100-150 cm⁻¹ relative to isolated hydroxyl groups [17] [21]. This computational insight explains the observed broadening and frequency lowering of the hydroxyl stretch in the experimental spectrum.

The theoretical analysis also predicts strong coupling between carbon-nitrogen stretching and aromatic carbon-carbon stretching modes, resulting in the complex multipeak structure observed experimentally in the 1500-1650 cm⁻¹ region [18]. Normal mode analysis reveals significant contributions from ring deformation coordinates to many of the observed vibrational bands.

X-ray Diffraction Studies of Single Crystal Modifications

Single crystal X-ray diffraction analysis provides definitive three-dimensional structural characterization of benzofuro[2,3-b]pyridin-8-ol in the solid state. Crystallographic studies of related benzofuro[2,3-c]pyridin-6-ol derivatives reveal triclinic crystal systems with space group P-1, exhibiting unit cell parameters of a = 9.58 Å, b = 10.31 Å, c = 17.11 Å, with angles α = 104.1°, β = 106.0°, and γ = 95.4° [22] [23].

The molecular geometry determined through X-ray crystallography shows excellent planarity across the tricyclic framework, with root mean square deviations from planarity typically less than 0.05 Å [23] [24]. Bond lengths within the fused ring system conform to expected aromatic values, with carbon-carbon bonds ranging from 1.35-1.42 Å and carbon-nitrogen bonds measuring approximately 1.34 Å [22] [25].

Intermolecular hydrogen bonding interactions dominate the crystal packing arrangement, with the phenolic hydroxyl group forming strong hydrogen bonds to neighboring pyridine nitrogen atoms. These hydrogen bonding networks create two-dimensional supramolecular layer structures with typical oxygen-nitrogen distances of 2.7-2.9 Å [22]. Additional stabilization arises from π-π stacking interactions between parallel aromatic ring systems, with interplanar distances of approximately 3.4-3.6 Å [23].

Crystallographic refinement typically yields reliability factors (R₁) in the range of 0.04-0.06 for high-quality crystal structures, with completeness exceeding 99% for data collected to high resolution [22] [25]. Thermal displacement parameters reveal anisotropic motion patterns consistent with the rigid aromatic framework, while the hydroxyl hydrogen atom may exhibit some disorder depending on the specific crystal form and temperature of data collection.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.047678466 g/mol

Monoisotopic Mass

185.047678466 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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